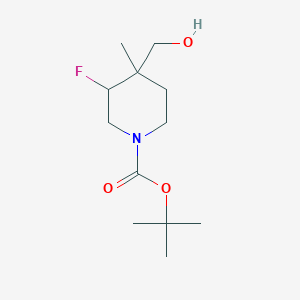

tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Übersicht

Beschreibung

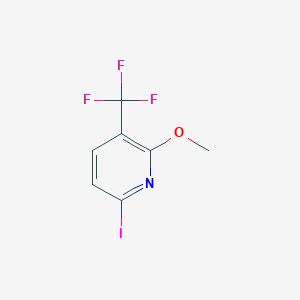

Tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H22FNO3 . It has a molecular weight of 247.31 g/mol. The compound is typically stored in a sealed, dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-5-12(4,8-15)9(13)7-14/h9,15H,5-8H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.28 and a molecular formula of C11H20FNO3 . It is typically stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Environmental Remediation

A relevant application of chemical compounds similar to tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is in environmental remediation. For example, research on the decomposition of Methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor has shown promising results for air pollution control. This study demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances, thereby reducing environmental pollution (Hsieh et al., 2011).

Synthetic Chemistry

In synthetic chemistry, compounds structurally similar to tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate play a crucial role in the synthesis of various pharmaceuticals and fine chemicals. The metallation of π-deficient heteroaromatic compounds, such as the reaction conditions for 3-fluoropyridine metallation, showcases the importance of fluoro-organic compounds in selectively introducing functional groups for further chemical synthesis (Marsais & Quéguiner, 1983).

Pharmaceutical Intermediates

Further, the chemical serves as a precursor in the synthesis of complex molecules like vandetanib, a therapeutic agent. By analyzing different synthetic routes, researchers have identified tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. Such studies highlight the compound's role in facilitating high-yield and commercially viable manufacturing processes for pharmaceuticals (Mi, 2015).

Biodegradation Studies

Biodegradation research on similar ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater contexts also provides insight into environmental fate and remediation strategies. These studies explore how microorganisms degrade ether compounds, potentially offering pathways for mitigating pollution from similar chemicals (Thornton et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H301 and H320, indicating that it can be harmful if swallowed and causes eye irritation . Precautionary statements include P264, P270, P301+P310+P330, P405, and P501, advising to wash hands thoroughly after handling, avoid eating, drinking or smoking when using this product, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, rinse mouth, store locked up, and dispose of contents/container in accordance with local regulations .

Wirkmechanismus

Target of Action

The compound’s structure suggests it may interact with various biological targets, given its tert-butyl group and piperidine ring, which are common motifs in medicinal chemistry .

Mode of Action

The compound’s structure, particularly the presence of a piperidine ring and a tert-butyl group, suggests it may undergo various chemical transformations . For instance, the tert-butyl group is known for its unique reactivity pattern, which can be utilized in chemical transformations .

Biochemical Pathways

Compounds with similar structures have been implicated in various biosynthetic and biodegradation pathways .

Result of Action

Given the compound’s structure, it may have various effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-5-12(4,8-15)9(13)7-14/h9,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIMHKNZSIWQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)